
1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is an organic compound characterized by the presence of nitro groups on both the benzylidene and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 3-nitrobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Reduction: Corresponding amines.
Oxidation: Nitroso derivatives.
Substitution: Nitro-substituted aromatic compounds.
Scientific Research Applications
1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is not fully understood. it is believed that the compound interacts with biological molecules through its nitro groups, which can undergo redox reactions. These interactions may lead to the generation of reactive oxygen species, which can induce cellular damage and apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(3-Nitrobenzylidene)-2-(4-methylphenyl)hydrazine
- 1-(3-Nitrobenzylidene)-2-(4-chlorophenyl)hydrazine
- 1-(3-Nitrobenzylidene)-2-(4-fluorophenyl)hydrazine
Comparison: 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is unique due to the presence of nitro groups on both aromatic rings, which significantly influences its chemical reactivity and potential applications. In contrast, similar compounds with different substituents (e.g., methyl, chloro, fluoro) may exhibit different reactivity and biological activity profiles.
Properties
CAS No. |
3805-41-2 |
|---|---|
Molecular Formula |
C13H10N4O4 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
4-nitro-N-[(3-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10N4O4/c18-16(19)12-6-4-11(5-7-12)15-14-9-10-2-1-3-13(8-10)17(20)21/h1-9,15H |
InChI Key |
DUJGQCJQVKGBBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


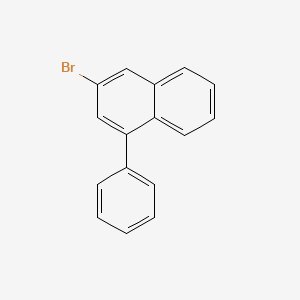


![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)
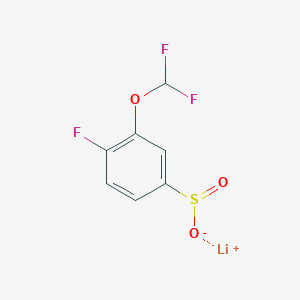
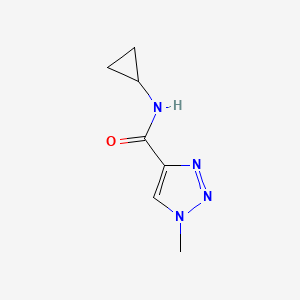
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)
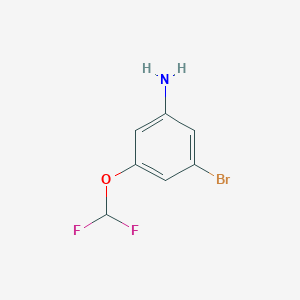
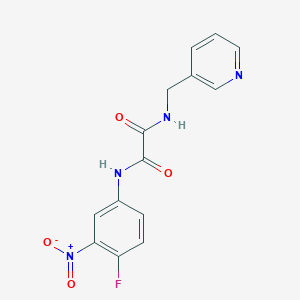
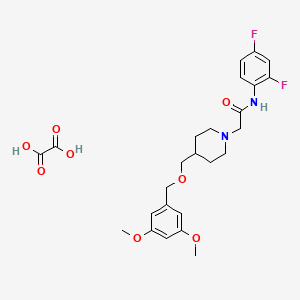
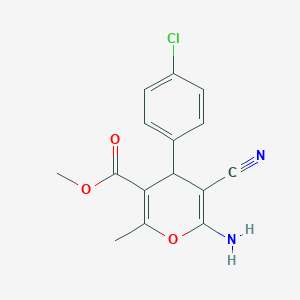
![N-[(4-methylphenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2967591.png)
![4-{2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]ethyl}morpholin-3-one](/img/structure/B2967592.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)
